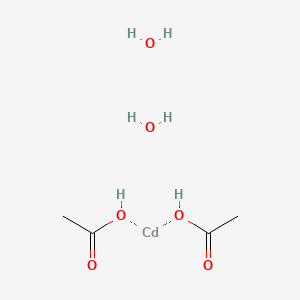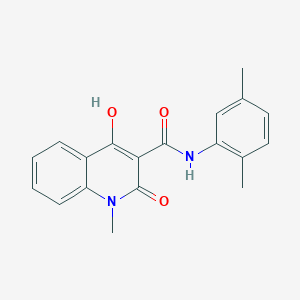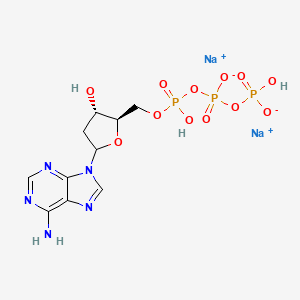
Cadmium acetate-2-hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium acetate dihydrate: is a chemical compound with the formula Cd(CH₃COO)₂·2H₂O. It is marketed both as an anhydrous form and as a dihydrate, both of which are white or colorless. The dihydrate form has been verified by X-ray crystallography . This compound is primarily used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
From Cadmium Oxide and Acetic Acid:
Reaction: CdO + 2 CH₃COOH + H₂O → Cd(CH₃COO)₂·2H₂O
Conditions: This reaction involves treating cadmium oxide with acetic acid in the presence of water.
-
From Cadmium Nitrate and Acetic Anhydride:
Reaction: Cd(NO₃)₂ + (CH₃CO)₂O → Cd(CH₃COO)₂·2H₂O
Conditions: This method involves treating cadmium nitrate with acetic anhydride.
Industrial Production Methods:
- The industrial production of cadmium acetate dihydrate typically follows the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation and Reduction:
- Cadmium acetate dihydrate can undergo oxidation and reduction reactions, although these are less common compared to other types of reactions.
-
Substitution Reactions:
- It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Reagents: Common reagents include trioctylphosphine selenide for the synthesis of cadmium selenide.
Conditions: These reactions typically occur under controlled temperatures and in the presence of specific solvents to facilitate the substitution process.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry:
- Cadmium acetate dihydrate is used as a precursor in the synthesis of various cadmium-containing compounds, such as cadmium selenide, which are important in semiconductor research .
Biology and Medicine:
- While cadmium compounds are generally toxic and carcinogenic, cadmium acetate dihydrate is used in controlled research settings to study the effects of cadmium on biological systems .
Industry:
Mécanisme D'action
Molecular Targets and Pathways:
- Cadmium acetate dihydrate exerts its effects primarily through the release of cadmium ions (Cd²⁺). These ions can bind to various cellular components, disrupting normal cellular functions.
Protein Kinases Activation: Cadmium ions activate several protein kinases involved in cellular signal transduction, such as PKC, ERK, JNK, and p38 MAP kinase.
Transcription Factors Stimulation: It also stimulates the activity of several transcription factors, including AP-1, USF, NF-κB, NRF-2, HSF, and MTF-1.
Comparaison Avec Des Composés Similaires
Cadmium Chloride (CdCl₂): Similar in terms of cadmium content but differs in its chloride anion.
Cadmium Sulfate (CdSO₄): Contains sulfate anions and is used in different industrial applications.
Zinc Acetate (Zn(CH₃COO)₂): Similar in structure but contains zinc instead of cadmium, making it less toxic.
Uniqueness:
Propriétés
Formule moléculaire |
C4H12CdO6 |
|---|---|
Poids moléculaire |
268.55 g/mol |
Nom IUPAC |
acetic acid;cadmium;dihydrate |
InChI |
InChI=1S/2C2H4O2.Cd.2H2O/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;2*1H2 |
Clé InChI |
PBWCOAZNEVZGBS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.O.O.[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)









![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)
![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)

